molecular formula C10H12BrNOS B14065224 1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one

1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one

Cat. No.: B14065224
M. Wt: 274.18 g/mol
InChI Key: KMPXKVRILFDFHO-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one (CAS: 1806294-72-3) is a brominated aromatic ketone with the molecular formula C₁₀H₁₂BrNOS and a molecular weight of 274.18 g/mol . The compound features a propan-1-one backbone substituted with a bromine atom at the third carbon and a phenyl ring at the first carbon. The phenyl ring is further functionalized with an amino (-NH₂) group at the 3-position and a methylthio (-SMe) group at the 4-position.

The amino and methylthio substituents on the aromatic ring confer distinct electronic and steric properties. The bromine atom on the ketone chain may act as a leaving group in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(3-amino-4-methylsulfanylphenyl)-3-bromopropan-1-one

InChI

InChI=1S/C10H12BrNOS/c1-14-10-3-2-7(6-8(10)12)9(13)4-5-11/h2-3,6H,4-5,12H2,1H3

InChI Key

KMPXKVRILFDFHO-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)C(=O)CCBr)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the phenyl ring .

Scientific Research Applications

1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine atom can also participate in halogen bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and reactivity of 1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one, a comparative analysis with three analogous brominated ketones is provided below.

Structural and Functional Group Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Notable Features
This compound C₁₀H₁₂BrNOS 274.18 -NH₂, -SMe, -Br, ketone (propan-1-one) Electron-rich aromatic ring; bromine at C3
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one [] C₁₆H₁₃BrO 301.18 α,β-unsaturated ketone, -Br, -CH₃, -Ph Conjugated enone system; bromine at α-position
1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one [] C₁₉H₁₆BrNO₃S 434.30 Indole, -SO₂Ph, -BrCH₂, ketone (propan-1-one) Bulky sulfonyl group; bromine on indole side chain

Key Observations :

  • Electronic Effects : The target compound’s -NH₂ and -SMe groups donate electron density to the aromatic ring, contrasting with the electron-withdrawing -SO₂Ph group in the indole derivative .
  • Reactivity: The α-brominated enone in ’s compound is primed for Michael additions or cycloadditions due to its conjugated system , whereas the bromine in the target compound is positioned for substitution or elimination reactions.
Physicochemical Properties
  • Solubility: The -NH₂ group in the target compound enhances water solubility relative to the nonpolar methylphenyl and phenyl groups in ’s compound .
  • Thermal Stability : Chalcone derivatives () often exhibit lower thermal stability due to their unsaturated systems, whereas the saturated propan-1-one backbone in the target compound may confer greater stability .

Critical Analysis of Contradictions and Limitations

  • Positional Isomerism : refers to 3-bromopropan-2-one , a positional isomer of the target compound’s 3-bromopropan-1-one . This difference alters the ketone’s electronic environment and reactivity .
  • Data Gaps : Melting points, spectroscopic data (NMR, IR), and biological activity profiles for the target compound are absent in the provided evidence, limiting direct functional comparisons.

Biological Activity

1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bromopropanone moiety, an amino group, and a methylthio group, which contribute to its reactivity and biological interactions. The molecular formula is noted to be C₁₁H₁₄BrNOS, with a molecular weight of approximately 276.2 g/mol. The presence of the amino group allows for hydrogen bonding, while the methylthio group enhances hydrophobic interactions, potentially influencing binding affinity to biological targets.

Research indicates that this compound interacts with various biological molecules, including enzymes and receptors. Its mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the structure can significantly impact the biological activity of the compound. For instance:

  • Substituents on the Phenyl Ring : Variations in substituents can alter binding affinity and selectivity towards specific targets.
  • Bromine Positioning : The position of the bromine atom affects reactivity and interaction with biological systems.

Study on Acute Myeloid Leukemia (AML)

A recent study explored the differentiation-inducing properties of compounds similar to this compound in AML cell lines. The results indicated that certain derivatives could induce differentiation markers such as CD11b in AML cells, suggesting potential therapeutic applications in cancer treatment .

Antiviral Activity

Research has also been conducted on related compounds exhibiting antiviral properties. For example, compounds with similar structures demonstrated significant inhibition of viral proteases, indicating that this compound might possess similar antiviral activity against specific viruses .

Data Table: Summary of Biological Activities

Activity Type Target Effect Reference
Enzyme InhibitionSpecific enzymesInhibition observed
Receptor ModulationVarious receptorsModulatory effects
Differentiation InductionAML cell linesIncreased CD11b expression
Antiviral ActivityViral proteasesSignificant inhibition

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